propan-2-yl 2-{6H-indolo[2,3-b]quinoxalin-6-yl}acetate
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Overview
Description
Isopropyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate is a complex organic compound belonging to the indoloquinoxaline family. This compound is characterized by its unique structure, which combines an indole ring fused with a quinoxaline ring, and an isopropyl ester group attached to the 6-position of the indoloquinoxaline core. The compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl 2-{6H-indolo[2,3-b]quinoxalin-6-yl}acetate typically involves the condensation of isatin with o-phenylenediamine to form the indoloquinoxaline core. This is followed by esterification with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include heating under reflux and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation and metal catalysts, such as ferric trichloride, can enhance reaction rates and efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoxaline ring, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated indoloquinoxalines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The biological activity of propan-2-yl 2-{6H-indolo[2,3-b]quinoxalin-6-yl}acetate is primarily attributed to its ability to intercalate into DNA, disrupting the replication process and leading to cell death. The compound can also inhibit key enzymes involved in viral replication, making it effective against certain viruses. The molecular targets include DNA polymerase and topoisomerase enzymes .
Comparison with Similar Compounds
2,3-dimethyl-6H-indolo[2,3-b]quinoxaline: Known for its antiviral activity.
9-fluoro-6H-indolo[2,3-b]quinoxaline: Exhibits strong cytotoxic properties against cancer cells.
6H-indolo[2,3-b]quinoxaline-3-carbaldehyde: Used in the synthesis of various derivatives with potential biological activities.
Uniqueness: Isopropyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate stands out due to its ester group, which enhances its solubility and bioavailability. This modification allows for better interaction with biological targets and improved pharmacokinetic properties compared to its analogs.
Properties
IUPAC Name |
propan-2-yl 2-indolo[3,2-b]quinoxalin-6-ylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12(2)24-17(23)11-22-16-10-6-3-7-13(16)18-19(22)21-15-9-5-4-8-14(15)20-18/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGHLUBSYZITHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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